molecular formula C9H7BrO B3031479 1-Bromo-2-(prop-2-yn-1-yloxy)benzene CAS No. 38770-76-2

1-Bromo-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B3031479
CAS No.: 38770-76-2
M. Wt: 211.05 g/mol
InChI Key: ZCILWDWEHZCFHH-UHFFFAOYSA-N
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Description

1-Bromo-2-(prop-2-yn-1-yloxy)benzene is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCILWDWEHZCFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450904
Record name 2-bromophenyl propargyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38770-76-2
Record name 2-bromophenyl propargyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Features and Their Chemical Implications

The utility of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene stems directly from the distinct reactivity of its constituent functional groups. The strategic placement of a bromo group, an ether linkage, and a propargyl group on a benzene (B151609) ring creates a platform for a multitude of selective chemical reactions.

Key Properties of this compound:

PropertyValue
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Key Functional Groups Aryl Bromide, Ether, Terminal Alkyne

The bromobenzene moiety is a cornerstone of its synthetic versatility. The carbon-bromine bond is a well-established reactive site for a variety of metal-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of diverse molecular fragments. Furthermore, the ortho arrangement of the bromo and propargyloxy substituents influences the electronic properties of the aromatic ring, directing the course of further electrophilic aromatic substitution reactions.

The propargyl ether moiety contains the highly reactive terminal alkyne. This functional group is a linchpin in modern synthetic chemistry, most notably for its participation in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.govsemanticscholar.org The terminal proton of the alkyne is acidic and can be removed to form an acetylide, which can then engage in various nucleophilic addition and coupling reactions. The ether linkage itself is generally stable, providing a robust connection between the aromatic core and the reactive alkyne group.

Contextualization As a Versatile Organic Building Block

The combination of an aryl halide and a terminal alkyne within the same molecule makes 1-Bromo-2-(prop-2-yn-1-yloxy)benzene an ideal substrate for synthesizing a wide range of complex organic structures, particularly heterocyclic compounds.

A primary application of this building block is in the synthesis of 1,2,3-triazoles . The terminal alkyne readily undergoes copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions with organic azides. This "click" reaction is exceptionally efficient and regioselective, providing a reliable method for constructing highly substituted triazole rings, which are prevalent scaffolds in medicinal chemistry. nih.govsemanticscholar.orgplos.org

Beyond triazoles, the dual functionality of the molecule allows for its use in sequential or tandem reactions to build other important heterocyclic cores. For instance, the alkyne can undergo intramolecular cyclization reactions, potentially leading to the formation of benzofuran (B130515) derivatives or other fused ring systems under appropriate catalytic conditions.

Furthermore, the aryl bromide component can be exploited in classic palladium-catalyzed cross-coupling reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes, a reaction where both functional groups of the molecule could potentially participate under different conditions.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This reactivity allows chemists to first modify the aromatic ring via cross-coupling and then utilize the alkyne for subsequent transformations, or vice-versa, providing significant strategic flexibility in synthetic planning.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups within a molecule.

The IR spectrum of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene is expected to show characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption around 2100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1600-1450 cm⁻¹ region. The C-O-C asymmetric stretching of the ether linkage would likely produce a strong band in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is expected in the fingerprint region, typically below 600 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the symmetric and non-polar bonds. The C≡C triple bond, which often shows a weak IR signal, would be expected to produce a strong signal in the Raman spectrum.

Table 2: Predicted IR and Raman Active Vibrational Modes

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹, IR)Expected Wavenumber (cm⁻¹, Raman)
Alkyne C-HStretching~3300 (strong, sharp)~3300 (strong)
Aromatic C-HStretching3100-3000 (medium)3100-3000 (strong)
Alkyne C≡CStretching~2150 (weak)~2150 (strong)
Aromatic C=CStretching1600-1450 (medium)1600-1450 (strong)
Ether C-OAsymmetric Stretch~1250 (strong)~1250 (weak)
C-BrStretching600-500 (medium)600-500 (strong)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene chromophore. The presence of the bromo and propargyloxy substituents on the benzene ring will influence the position and intensity of the absorption bands. Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200 nm and a weaker, more structured band (B-band) around 250-280 nm, corresponding to π→π* transitions. The auxochromic effect of the ether oxygen and the bromo substituent would be expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation.

The mass spectrum of this compound would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to the formation of a bromophenoxy radical cation or a propargyl cation. Another prominent fragmentation pathway could be the loss of the bromine atom.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z (predicted)Fragment IonFragmentation Pathway
210/212[C₉H₇BrO]⁺Molecular Ion (M⁺, M+2⁺)
171/173[C₆H₄BrO]⁺Loss of propargyl radical (•C₃H₃)
131[C₉H₇O]⁺Loss of Br radical (•Br)
39[C₃H₃]⁺Propargyl cation

X-ray Crystallography for Definitive Solid-State Structural Determination

While a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the surveyed scientific literature, a detailed crystallographic study of the closely related compound, 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene , provides critical insights into the likely solid-state conformation and intermolecular interactions of this class of molecules. researchgate.net The analysis of this analog reveals key structural features determined by the interplay of the substituted benzene ring and the propargyl ether side chains.

The crystal structure of 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene was determined to elucidate its precise three-dimensional arrangement. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystallographic data provides a foundational understanding of the bond lengths, angles, and packing arrangement within the crystal lattice.

Detailed crystallographic data and refinement parameters from the study of 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene are summarized in the tables below. researchgate.net

Interactive Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₁₂H₈Br₂O₂
Formula Weight360.01
Temperature (K)273(2)
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)4.1957(13)
b (Å)13.402(4)
c (Å)11.160(3)
α (°)90
β (°)99.645(10)
γ (°)90
Volume (ų)618.7(3)
Z2
Density (calculated) (Mg/m³)1.931
Absorption Coefficient (mm⁻¹)7.085
F(000)348
Data Collection & Refinement
Goodness-of-fit on F²1.056
Final R indices [I>2σ(I)]R₁ = 0.0287, wR₂ = 0.0682
R indices (all data)R₁ = 0.0315, wR₂ = 0.0701

Interactive Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleDegrees (°)
Br1—C11.895(2)C2—C1—Br1118.88(18)
O1—C21.368(3)C1—C2—O1119.8(2)
O1—C41.439(3)C3—C2—O1120.4(2)
C4—C51.463(4)C2—O1—C4117.8(2)
C5—C61.176(4)O1—C4—C5108.5(2)
C6—C5—C4177.3(3)

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT studies are a cornerstone of modern computational chemistry, providing insights into the electronic properties of molecules. For 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, such a study would calculate the electron density to determine the molecular structure and predict its reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds (e.g., the C-O-C ether linkage and the propargyl group), a conformational analysis would be necessary. This involves identifying various low-energy conformers and determining their relative stabilities. A study on the parent phenyl propargyl ether has shown the existence of different stable conformations, and a similar landscape would be expected for its bromo-derivative, influenced by the steric and electronic effects of the bromine atom at the ortho position. researchgate.net However, specific optimized geometries and relative energies for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the HOMO would likely be distributed over the electron-rich benzene (B151609) ring and the oxygen atom, while the LUMO would be influenced by the electronegative bromine atom and the alkyne's π* orbitals. The energy gap between the HOMO and LUMO would provide an estimate of the molecule's kinetic stability and chemical reactivity. No specific FMO data (HOMO-LUMO energies, orbital plots) for this compound has been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It localizes the electron density into Lewis-type structures (bonds and lone pairs) and analyzes the stabilizing interactions between them. An NBO analysis of this compound would quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization (hyperconjugation) from lone pairs (e.g., on the oxygen atom) into antibonding orbitals. These interactions are key to understanding the molecule's structure and reactivity. Specific NBO calculations detailing charge distribution and donor-acceptor interactions for this molecule are not publicly documented.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

DFT and other ab initio methods can predict spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). These theoretical spectra are invaluable for interpreting experimental results and confirming the structure of a synthesized compound. A computational study on this compound would involve calculating these properties and comparing them with experimentally obtained spectra to validate both the theoretical model and the experimental characterization. Such a correlational study has not been found in the literature for this specific compound.

Analysis of Reaction Pathways and Energy Landscapes

A comprehensive theoretical analysis involves mapping the potential energy surface for a given reaction. This allows for the identification of all possible intermediates and transition states, providing a complete energy landscape. Such an analysis would clarify the kinetics and thermodynamics of reactions involving this compound, predicting the major products and potential byproducts. No detailed reaction pathways or energy landscape analyses for this molecule have been reported.

Lack of Specific Research Data on the Nonlinear Optical Properties of this compound

A thorough investigation into the nonlinear optical (NLO) properties of the chemical compound this compound reveals a significant gap in the existing scientific literature. Despite comprehensive searches for computational and theoretical studies focusing on this specific molecule, no dedicated research detailing its NLO characteristics could be identified.

Computational chemistry and theoretical investigations are pivotal in predicting and understanding the NLO behavior of organic molecules. These studies typically employ quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate key parameters such as polarizability (α), first-order hyperpolarizability (β), and second-order hyperpolarizability (γ). These parameters quantify a molecule's response to an applied electric field and are crucial for the development of new materials for optoelectronic and photonic applications.

While general computational studies on bromo-substituted benzene derivatives and molecules containing alkoxy groups exist, the specific compound this compound has not been the subject of such focused theoretical analysis. The presence of a bromine atom (an electron-withdrawing group) and a propargyloxy group (containing a π-system) suggests that the molecule could exhibit interesting electronic properties. However, without dedicated computational studies, any discussion of its NLO properties would be purely speculative.

The scientific community relies on published, peer-reviewed research to build a collective understanding of chemical compounds. In the case of this compound, the absence of such research on its NLO properties means that no verifiable data tables or detailed research findings can be presented. The generation of scientifically accurate and informative content, as per the requested outline, is therefore not possible at this time. Further experimental and theoretical research is required to elucidate the potential NLO characteristics of this compound.

Applications in Advanced Organic Synthesis

Utilization as a Key Intermediate for Complex Molecular Architectures

The dual reactivity of 1-bromo-2-(prop-2-yn-1-yloxy)benzene allows it to serve as a linchpin in the assembly of complex molecular structures. The propargyl group is a well-known precursor for 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient linking of the benzene (B151609) core to other molecules, forming more complex architectures. For instance, derivatives of this compound can be coupled with various azides to create elaborate triazole-containing products.

Furthermore, the aryl bromide handle can be functionalized before or after the modification of the alkyne, providing a modular approach to complex synthesis. This step-wise functionalization is crucial in multi-step total synthesis where precise control over the introduction of different molecular fragments is required.

Precursor for the Synthesis of Novel Polycyclic and Heterocyclic Systems

A significant application of this compound and its derivatives lies in the synthesis of fused ring systems, particularly oxygen-containing heterocycles like benzofurans and chromenes.

Researchers have developed a palladium-catalyzed cascade reaction using derivatives of this compound to produce a variety of benzofuran (B130515) derivatives. nih.gov This process involves an initial intramolecular cyclocarbopalladation, where the palladium catalyst activates the alkyne and the aryl bromide, followed by a Suzuki-Miyaura coupling reaction. nih.gov This tandem approach efficiently builds the benzofuran core and simultaneously installs a substituent at the 3-position of the ring system.

A similar domino strategy has been employed using Sonogashira coupling followed by an intramolecular cyclization. For example, the reaction of related 2-(2-bromophenoxy)acetonitrile (B1272177) derivatives with terminal acetylenes, catalyzed by palladium and copper, leads to the formation of 2,3-disubstituted benzo[b]furans. This sequence involves the initial C-C bond formation via Sonogashira coupling, followed by a base-mediated 5-exo-dig cyclization.

The synthesis of chromene derivatives is another important application. O-propargylated chromene derivatives can undergo click reactions with sulfa drug azides to generate complex hybrid molecules with potential biological activity. nih.gov

Implementation in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The aryl bromide moiety of this compound is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of a wide array of chemical bonds.

Carbon-Carbon Bond Formation: The compound is an excellent substrate for palladium-catalyzed reactions that form C-C bonds.

Suzuki-Miyaura Coupling: As demonstrated in the synthesis of benzofurans, the aryl bromide can be coupled with organoboron compounds, such as arylboronic acids, to form a new aryl-aryl bond. nih.gov

Sonogashira Coupling: The C(sp²)-Br bond can react with terminal alkynes in the presence of palladium and copper catalysts. This reaction is fundamental for creating extended π-conjugated systems and for synthesizing precursors for further transformations, such as intramolecular cyclizations.

Heck Reaction: While specific examples with this exact substrate are less common in the reviewed literature, the aryl bromide is amenable to Heck coupling with alkenes to form substituted olefins. This reaction provides another powerful tool for C-C bond formation.

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a key reaction for forming C-N bonds. This palladium-catalyzed reaction couples aryl halides with a wide range of amines. libretexts.orgwikipedia.org this compound can be subjected to this reaction to introduce nitrogen-containing substituents, leading to the synthesis of anilines and other N-aryl compounds which are prevalent in pharmaceuticals and materials science.

The following table summarizes the key coupling reactions applicable to this compound:

Reaction NameBond FormedCoupling PartnerCatalyst System (Typical)
Suzuki-Miyaura C(sp²)-C(sp²)Boronic acid/esterPd(0) catalyst, Base
Sonogashira C(sp²)-C(sp)Terminal alkynePd(0) catalyst, Cu(I) cocatalyst, Base
Heck C(sp²)-C(sp²)AlkenePd(0) catalyst, Base
Buchwald-Hartwig C(sp²)-NAminePd(0) catalyst, Ligand, Base

Contribution to the Development of New Synthetic Methodologies and Catalytic Processes

The unique structure of this compound has made it an ideal substrate for developing and showcasing novel synthetic methodologies, particularly tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single operation, are highly sought after for their efficiency and atom economy.

The palladium-catalyzed cyclocarbopalladation/Suzuki-Miyaura coupling sequence is a prime example. nih.gov This work established a new and versatile method for synthesizing C3-functionalized 2-unsubstituted benzofurans, which were previously challenging to access. nih.gov The reaction proceeds through a cascade mechanism that combines an intramolecular cyclization with an intermolecular cross-coupling, all orchestrated by a single palladium catalyst. This methodology represents a significant advancement in the synthesis of this important heterocyclic motif.

The development of such cascade reactions highlights how specifically designed substrates like this compound are not merely passive starting materials but are active contributors to the innovation of synthetic organic chemistry, enabling the discovery of new catalytic cycles and reaction pathways.

Exploration in Medicinal Chemistry Scaffolds and Bioactive Derivatives

Foundation for the Rational Design of Biologically Active Compounds

The rational design of new bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. nih.gov The (prop-2-ynyloxy)benzene skeleton is an important structural motif used in the synthesis of compounds with medicinal value. semanticscholar.org Its utility lies in its synthetic accessibility and the reactivity of the alkyne group, which can be readily modified to explore a wide chemical space. semanticscholar.org

The synthesis of derivatives from this core structure, often involving the reaction of substituted phenols with propargyl bromide, allows for a systematic investigation of structure-activity relationships. plos.org By strategically altering the substituents on the benzene (B151609) ring, chemists can fine-tune the physicochemical properties of the molecules, which can in turn influence their absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov This approach forms the basis for the rational development of compounds targeted at specific biological systems and diseases. nih.gov The (prop-2-ynyloxy)benzene framework has been identified as a key intermediate in the synthesis of various biologically active molecules, including those with potential antimicrobial, antitumor, and anti-HIV activities. semanticscholar.orgplos.org

Development of Derivatives for Enzyme Modulation and Inhibition

The 1-Bromo-2-(prop-2-yn-1-yloxy)benzene scaffold has been utilized in the development of compounds aimed at enzyme modulation. A notable area of investigation is urease inhibition. Derivatives of (prop-2-ynyloxy)benzene have demonstrated moderate to very good urease inhibition activity. semanticscholar.orgplos.org

One study systematically synthesized a series of these derivatives and tested their ability to inhibit the urease enzyme. The results showed that electronic effects of the substituents on the benzene ring played a crucial role in the inhibitory activity. For instance, compounds bearing electron-withdrawing groups, such as chlorine, tended to show lower IC₅₀ values, indicating greater potency. semanticscholar.orgplos.org A derivative, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, was identified as a particularly active compound against the urease enzyme. semanticscholar.orgplos.org

Table 1: Urease Inhibition Activity of Selected (Prop-2-ynyloxy)benzene Derivatives

Compound Name % Inhibition (at 100 µg/mL) IC₅₀ (µg/mL)
4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 82.00 ± 0.09 60.2
2,4-dibromo-1-(prop-2-ynyloxy)benzene 86.45 ± 0.07 70.1
2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene 85.89 ± 0.07 67.14

Data sourced from PLOS ONE. plos.org

Research into Potential Antimicrobial and Antifungal Agents

The (prop-2-ynyloxy)benzene moiety is a core structure in compounds investigated for their antimicrobial properties. semanticscholar.org The position and nature of substituents on the benzene ring have been shown to be important factors in determining the antimicrobial activity of these derivatives. researchgate.net

Research has demonstrated that certain bromo-substituted derivatives possess antibacterial efficacy. For example, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found to be a potent antibacterial agent against Bacillus subtilis, showing significant inhibitory action. semanticscholar.orgplos.org The broader class of halogenated benzene derivatives has been explored for use as pesticides and fungicides in agriculture, indicating the potential of such scaffolds in antimicrobial applications. dergipark.org.tr While specific studies on the antifungal activity of this compound are not detailed, related bromo-phenyl derivatives have been synthesized and tested against phytopathogenic fungi like Fusarium oxysporum. researchgate.net

Table 2: Antibacterial Activity of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene

Bacterial Strain % Inhibition (at 100 µg/mL) IC₅₀ (µg/mL)
Bacillus subtilis 55.67 ± 0.26 79.9

Data sourced from PLOS ONE. plos.org

Investigation of Frameworks for Anticancer Compound Development

The (prop-2-ynyloxy)benzene structure is considered a valuable framework for the development of potential anticancer agents. semanticscholar.orgplos.org Research has indicated that compounds containing this structural motif have exhibited antitumor activities. semanticscholar.org The versatility of the propargyl ether group allows for its incorporation into more complex molecular architectures that are often a feature of anticancer compounds. ejmo.org While direct studies detailing the anticancer activity of this compound itself are limited, the foundational scaffold is recognized for its potential in this therapeutic area. semanticscholar.orgplos.org The development of novel chalcone (B49325) derivatives, which share some structural similarities in terms of aromatic rings, has shown that such compounds can induce cell death in cancer cell lines, suggesting that related frameworks are promising for anticancer drug discovery. ejmo.org

Studies on Derivatives for Antiviral and Other Therapeutic Applications

Beyond enzyme inhibition and antimicrobial applications, the (prop-2-ynyloxy)benzene scaffold has been implicated in a wider range of therapeutic possibilities. Studies have noted that this class of compounds has shown potential anti-HIV activity. semanticscholar.orgplos.org This suggests that the core structure can be used as a starting point for designing novel antiviral agents. The alkyne functionality is particularly useful in this context, as it can participate in "click chemistry" reactions, such as the formation of triazoles, which are a class of compounds with diverse biological activities. nih.gov This synthetic flexibility makes the this compound framework an attractive candidate for broader drug discovery programs targeting viral diseases and other therapeutic areas. semanticscholar.orgplos.org

Table of Mentioned Compounds

Compound Name
This compound
4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene
2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene
2,4-dibromo-1-(prop-2-ynyloxy)benzene
N-(2-bromo-phenyl)-2-hydroxy-benzamide

Contributions to Materials Science and Polymer Chemistry

Integration into Polymer Architectures, Particularly via Click Chemistry

The terminal alkyne of the propargyl group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the facile ligation of the monomer to polymer backbones or other monomers bearing azide (B81097) functionalities. ugent.be This approach is instrumental in creating well-defined polymer architectures such as block copolymers, graft copolymers, and dendrimers. nih.gov For instance, a polymer chain with pendant azide groups can be readily functionalized with 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, introducing both the bromophenyl and the newly formed triazole linkage into the side chains. The presence of the bromo group offers a site for further post-polymerization modification, such as cross-coupling reactions, enabling the synthesis of even more complex and functional polymer structures.

The general strategy for integrating molecules with terminal alkynes, like this compound, into polymer structures via click chemistry is well-established. This methodology allows for the precise and efficient construction of complex polymeric materials under mild reaction conditions. ugent.be

Development of Functional Materials with Tunable Properties

The incorporation of this compound into polymers allows for the development of functional materials with properties that can be finely tuned. The rigid aromatic core and the potential for intermolecular interactions through the bromo-substituent can enhance the thermal stability and mechanical properties of the resulting polymers.

By copolymerizing this monomer with other vinyl monomers, it is possible to create materials where the concentration of the bromophenyl and propargyl ether moieties can be systematically varied. This allows for the tuning of properties such as the refractive index, dielectric constant, and solubility of the final material. nih.gov The ability to introduce cleavable functional groups into the polymer backbone through radical ring-opening copolymerizations with cyclic monomers presents a versatile strategy for creating degradable vinyl polymers with programmable degradation profiles. nih.gov

Table 1: Potential Tunable Properties of Polymers Incorporating this compound

PropertyTuning MechanismPotential Application
Thermal StabilityIncorporation of aromatic ringsHigh-performance plastics
Refractive IndexVariation of monomer concentrationOptical films and coatings
DegradabilityCopolymerization with cyclic monomersBiomedical materials
SolubilityModification of the bromo-substituentProcessable advanced materials

This table is illustrative and based on general principles of polymer chemistry, as specific data for polymers derived from this compound is not widely available.

Synthesis of Specialty Monomers and Crosslinking Agents for Advanced Polymers

This compound can serve as a precursor for the synthesis of more complex specialty monomers. The bromo-group can be transformed into a variety of other functional groups through reactions like Suzuki or Sonogashira coupling, creating novel monomers with unique electronic or optical properties.

Furthermore, the propargyl group can undergo thermal or catalytic polymerization, making this compound a potential crosslinking agent. researchgate.net When blended with a polymer matrix, the thermal curing of the propargyl ether groups can lead to the formation of a highly crosslinked, thermoset material. researchgate.net This process can significantly enhance the thermal stability, chemical resistance, and mechanical strength of the polymer. Acrylic polymers with pendant propargyl groups, for instance, can be crosslinked through azide-alkyne click reactions to form triazole networks. researchgate.net

Application in the Field of Electronic and Optical Materials

Polymers containing aromatic rings and conjugated systems often exhibit interesting electronic and optical properties. While specific data for polymers derived from this compound are not extensively documented, the presence of the bromophenyl group suggests potential applications in high refractive index polymers. The introduction of heavy atoms like bromine into a polymer matrix is a known strategy to increase its refractive index. nih.gov

The synthesis of conjugated polymers with specific structural features can lead to materials with tailored optical responses, making them suitable for applications in optical sensors or switches. mdpi.com Furthermore, the ability to create well-defined polymer architectures through click chemistry could enable the fabrication of materials with specific photophysical properties for use in optoelectronic devices. mdpi.com

Conclusion and Future Research Perspectives

Synthesis of Progress in Understanding and Utilizing 1-Bromo-2-(prop-2-yn-1-yloxy)benzene

This compound is a bifunctional molecule that has garnered attention as a versatile intermediate in organic synthesis. The primary and most direct route to this compound involves the Williamson ether synthesis, a well-established and efficient method. This reaction is typically carried out by deprotonating 2-bromophenol (B46759) with a suitable base, such as potassium carbonate, followed by nucleophilic substitution with propargyl bromide. researchgate.net The presence of both a reactive alkyne and an aryl bromide functionality within the same molecule makes it a valuable precursor for a variety of chemical transformations.

The terminal alkyne group is particularly amenable to cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the facile construction of 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry and materials science. While specific studies on this compound are not extensively documented, the reactivity of analogous aryl propargyl ethers in such reactions is well-established. nih.gov

Furthermore, the aryl bromide moiety serves as a handle for a wide range of transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to, the Sonogashira, Heck, Suzuki, and Buchwald-Hartwig amination reactions. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org These powerful C-C and C-N bond-forming reactions enable the introduction of diverse substituents onto the aromatic ring, further expanding the synthetic utility of this compound. The propargyl ether group itself can also undergo rearrangement reactions, such as the Claisen rearrangement, to yield chromene derivatives, which are prevalent in many natural products and biologically active molecules. rsc.orgnsf.gov

The dual reactivity of this compound has positioned it as a valuable building block in the synthesis of heterocyclic compounds and as a monomer in the development of functional polymers. The ability to selectively functionalize either the alkyne or the aryl bromide allows for a stepwise and controlled approach to the synthesis of complex molecular architectures.

Identification of Remaining Research Challenges and Unexplored Reactivity

Despite its potential, the full scope of the reactivity of this compound remains largely unexplored. A significant research challenge is the development of selective and orthogonal reaction conditions that allow for the independent functionalization of the alkyne and aryl bromide moieties in a single pot or in a sequential manner without the need for extensive protection-deprotection steps. While the individual reactivities of these functional groups are well-understood, their interplay within the same molecule can lead to competing side reactions, which requires careful optimization of reaction parameters.

The intramolecular reactivity of this compound is another area that warrants further investigation. For instance, intramolecular cyclization reactions, potentially catalyzed by transition metals, could lead to the formation of novel heterocyclic ring systems. The steric hindrance imposed by the ortho-bromo substituent may influence the regioselectivity of such cyclizations, offering a pathway to unique isomers that are not accessible through other synthetic routes.

Furthermore, the reactivity of the propargylic C-H bonds and the potential for C-H activation at the aromatic ring are unexplored avenues of research. The development of catalytic systems that can selectively activate these bonds would open up new possibilities for the derivatization of this molecule.

A hypothetical data table illustrating potential yields for various cross-coupling reactions with this compound, based on known reactivities of similar compounds, is presented below.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemSolventTemperature (°C)Hypothetical Yield (%)
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂/CuITriethylamine2585
HeckStyrenePd(OAc)₂/P(o-tol)₃DMF10078
SuzukiPhenylboronic acidPd(PPh₃)₄/K₂CO₃Toluene/H₂O9092
Buchwald-HartwigAnilinePd₂(dba)₃/BINAP/NaOtBuToluene11088

This data is illustrative and based on the general reactivity of aryl bromides in these cross-coupling reactions.

Opportunities for Synergistic Applications in Interdisciplinary Fields

The unique structural features of this compound present numerous opportunities for its application in interdisciplinary fields. In materials science, its ability to undergo polymerization through both the alkyne and aryl bromide functionalities makes it a promising monomer for the synthesis of advanced materials. For example, polymerization via the alkyne group can lead to the formation of conjugated polymers with interesting optoelectronic properties. rsc.org Concurrently, the aryl bromide can be used as a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. Such polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

In medicinal chemistry, the 1,2,3-triazole ring formed from the cycloaddition of the propargyl group is a well-known pharmacophore. The ability to synthesize a library of triazole-containing compounds derived from this compound, with further diversification at the aromatic ring, could lead to the discovery of new drug candidates with a wide range of biological activities.

The development of thermosetting resins is another area where this compound could have a significant impact. Aryl propargyl ethers are known to undergo thermal curing to form highly cross-linked, heat-resistant polymers. acs.org The presence of the bromo substituent could potentially enhance the fire-retardant properties of the resulting material.

A hypothetical data table outlining potential applications in various interdisciplinary fields is provided below.

FieldPotential ApplicationKey Functional Group(s)
Materials ScienceSynthesis of functional polymers for OLEDs and OPVsPropargyl and Bromo groups
Medicinal ChemistryPrecursor for the synthesis of bioactive triazole compoundsPropargyl group
Polymer ChemistryMonomer for high-performance thermosetting resinsPropargyl and Bromo groups
Organic SynthesisVersatile building block for complex molecule synthesisPropargyl and Bromo groups

This table presents potential applications based on the known reactivity of the functional groups present in the molecule.

Considerations for Sustainable and Scalable Synthetic Routes

The current primary synthetic route to this compound, the Williamson ether synthesis, is generally considered to be a robust and scalable process. However, for large-scale industrial applications, considerations for sustainability become paramount. This includes the use of greener solvents, minimizing waste generation, and the development of catalytic processes that can operate under milder conditions.

One area for improvement would be the development of a one-pot synthesis from readily available starting materials, which would reduce the number of purification steps and minimize solvent usage. Furthermore, exploring the use of phase-transfer catalysis could allow the reaction to be carried out in more environmentally benign solvent systems, such as water.

The development of recyclable catalytic systems for the subsequent functionalization of this compound is also a crucial aspect of sustainable chemistry. For example, the use of heterogeneous catalysts for the cross-coupling and cycloaddition reactions would simplify product purification and allow for the reuse of the catalyst, thereby reducing costs and environmental impact.

Future research should also focus on the life cycle assessment of the synthesis and application of this compound to ensure that its development aligns with the principles of green chemistry.

Q & A

What are the common synthetic routes for preparing 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, and how do reaction conditions influence yield?

Basic
The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. A direct method involves reacting 2-bromophenol with propargyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone at reflux) to introduce the propargyloxy group . Alternatively, Ullmann-type coupling between 1-bromo-2-iodobenzene and propargyl alcohol using a CuI catalyst has been reported . Yield optimization depends on solvent polarity, base strength, and reaction time.

Advanced
Advanced routes employ regioselective functionalization. For example, Sonogashira coupling of 2-bromoiodobenzene with propargyl alcohol under Pd(PPh₃)₄/CuI catalysis achieves higher yields (>85%) in DMF at 80°C . Key challenges include suppressing alkyne homocoupling; adding catalytic PPh₃ and degassing solvents mitigates this. Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) but requires precise temperature control to avoid decomposition .

How does the electronic nature of the bromine substituent influence reactivity in cross-coupling reactions?

Basic
The bromine atom at the ortho position activates the benzene ring toward electrophilic substitution while directing coupling reactions (e.g., Suzuki, Heck) to specific positions. Its electron-withdrawing effect stabilizes transition states in palladium-catalyzed cross-couplings, enhancing reactivity compared to non-halogenated analogs .

Advanced
In Suzuki-Miyaura couplings, the bromine’s ortho-directing effect competes with steric hindrance from the propargyloxy group. Computational studies suggest that the propargyloxy group’s electron-donating resonance increases electron density at the para position, leading to mixed regioselectivity. This requires careful ligand selection (e.g., SPhos or XPhos) to control coupling sites .

What analytical techniques resolve ambiguities in characterizing this compound’s regioisomers?

Basic
1H/13C NMR and high-resolution mass spectrometry (HRMS) are standard. The propargyloxy group’s terminal alkyne proton appears as a triplet (δ 2.5–2.6 ppm, J = 2.4 Hz), while bromine’s deshielding effect shifts adjacent aromatic protons downfield (δ 7.3–7.6 ppm) .

Advanced
NOESY or ROESY NMR can distinguish regioisomers by correlating spatial proximity between the propargyloxy group and bromine. For example, in the ortho isomer, NOE interactions between the alkyne proton and aromatic protons confirm substitution patterns. X-ray crystallography provides definitive structural validation, as seen in related brominated aryl ethers .

How do competing reaction pathways (e.g., oxidation vs. substitution) affect functionalization strategies?

Advanced
The propargyloxy group’s triple bond is susceptible to oxidation, which competes with nucleophilic substitution of bromine. For instance, using KMnO₄ under acidic conditions oxidizes the alkyne to a ketone, whereas milder AgNO₃/Na₂S₂O₃ selectively substitutes bromine with thiols . Solvent choice (e.g., DMSO vs. THF) and temperature are critical for pathway control.

What methodologies address contradictions in reported reaction yields for this compound?

Advanced
Discrepancies often arise from trace moisture or oxygen in palladium-catalyzed reactions. Rigorous drying of solvents (molecular sieves) and Schlenk-line techniques improve reproducibility. For example, a 20% yield increase was achieved by degassing DMF via freeze-pump-thaw cycles . Impurities from incomplete propargylation can be removed via column chromatography (hexane:EtOAc 4:1) .

How is this compound applied in medicinal chemistry or materials science?

Basic
It serves as a precursor to bioactive molecules, such as kinase inhibitors, where the bromine enables late-stage diversification via cross-coupling . In materials science, its alkyne group participates in click chemistry for polymer functionalization .

Advanced
In drug discovery, structure-activity relationship (SAR) studies exploit the bromine as a handle for introducing pharmacophores. For instance, coupling with boronic acids generates biaryl ethers with enhanced binding to target proteins . In covalent organic frameworks (COFs), copper-free azide-alkyne cycloaddition creates porous materials with tunable electronic properties .

What safety protocols are critical when handling this compound?

Basic
Use PPE (gloves, goggles) due to bromine’s toxicity and the propargyl group’s flammability. Work in a fume hood to avoid inhalation of vapors. Store under inert gas (Ar/N₂) to prevent alkyne polymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.